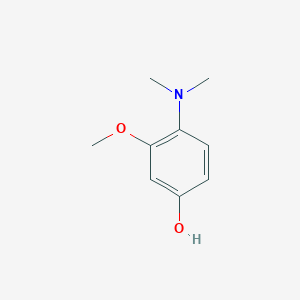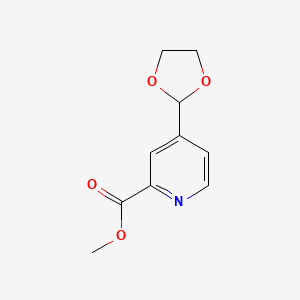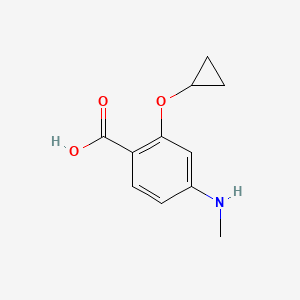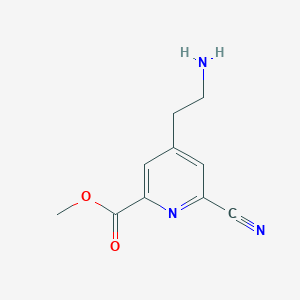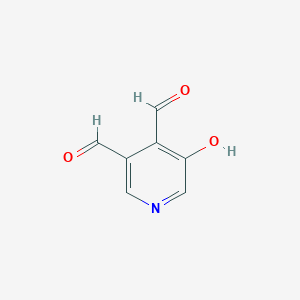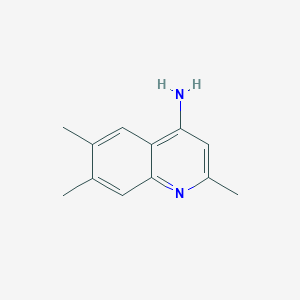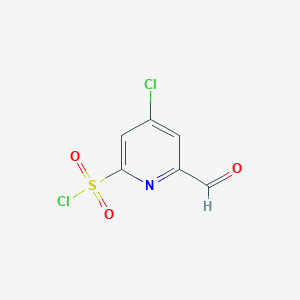
4-Chloro-6-formylpyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO3S and a molecular weight of 240.06 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-formylpyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 4-chloro-6-formylpyridine. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agent . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Biaryl Compounds: Formed by coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-formylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then react with nucleophilic residues.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-formylpyridine-2-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity makes it useful for modifying other molecules and introducing sulfonyl groups into various substrates. The formyl group can participate in redox reactions, further expanding the compound’s utility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-formylpyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
6-Formylpyridine-2-sulfonyl chloride: Lacks the chloro group, which can affect its reactivity and selectivity in certain reactions.
4-Chloro-2-sulfonyl chloride pyridine: Lacks the formyl group, limiting its use in redox reactions.
Uniqueness
4-Chloro-6-formylpyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (chloro, formyl, and sulfonyl chloride) on the pyridine ring. This combination of functional groups provides a versatile reactivity profile, making it useful in a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H3Cl2NO3S |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
4-chloro-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO3S/c7-4-1-5(3-10)9-6(2-4)13(8,11)12/h1-3H |
InChI-Schlüssel |
HVLZIZTXPMFTIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


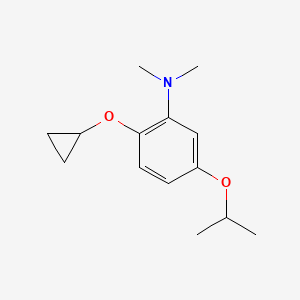
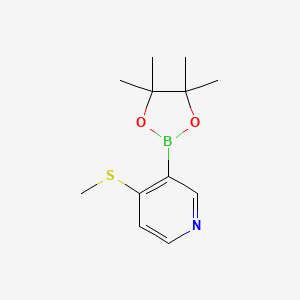

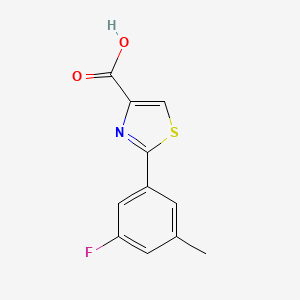
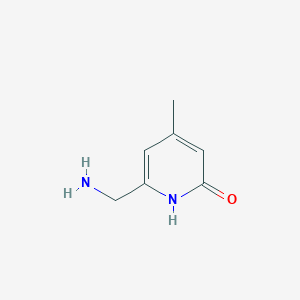
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)

